
Hyperforin-Dicyclohexylammoniumsalz
Übersicht
Beschreibung
Hyperforin-Dicyclohexylammoniumsalz (Hyperforin-DCHA) ist eine stabile Salzform von Hyperforin, dem primären Wirkstoff, der für die antidepressiven und anxiolytischen Eigenschaften von Johanniskraut-Extrakten verantwortlich ist . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, einschließlich ihrer antidepressiven, entzündungshemmenden und krebshemmenden Eigenschaften, große Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Hyperforin exhibits a wide range of pharmacological effects, including:
- Antidepressant Effects : Hyperforin is primarily known for its antidepressant properties, attributed to its ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial in treating mild to moderate depression .
- Anti-inflammatory Activity : Research indicates that hyperforin can suppress inflammatory responses by inhibiting leukocyte activation and reducing eicosanoid release. In vivo studies have demonstrated its efficacy in reducing edema and fibrosis in inflammatory models .
- Antitumor Activity : Hyperforin DCHA has shown significant cytotoxicity against various cancer cell lines, including murine and human tumors. It induces apoptosis and inhibits tumor invasion and metastasis through mechanisms involving the inhibition of matrix metalloproteinases .
- Antimicrobial Effects : The compound also exhibits antibacterial and anti-malarial properties, making it a candidate for further exploration in infectious disease treatment .
- Neuroprotective Potential : Emerging studies suggest that hyperforin may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer’s .
Case Studies
- Antidepressant Efficacy : In a study involving mice, hyperforin was administered as DCHA salt to evaluate its impact on depression-like behaviors. Results indicated significant reductions in depressive symptoms compared to control groups .
- Cancer Research : A study assessed the effects of hyperforin DCHA on various cancer cell lines (C-26, B16-LU8). The compound demonstrated dose-dependent cytotoxicity and inhibited cell migration, suggesting its potential as an anti-cancer agent .
- Inflammation Models : In vivo experiments showed that topical application of hyperforin reduced ear edema in mice models induced by croton oil, highlighting its anti-inflammatory capabilities .
Comparative Data Table
Wirkmechanismus
Target of Action
Hyperforin dicyclohexylammonium salt primarily targets the transient receptor potential ion channel TRPC6 . It also interacts with several cytochrome P450 (CYP) isoforms and microsomal prostaglandin E2 synthase-1 (mPGES-1) .
Mode of Action
Hyperforin acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate . It achieves this by activating the TRPC6 channel . Activation of TRPC6 induces the entry of sodium and calcium into the cell, which causes inhibition of monoamine reuptake . It also inhibits several cytochrome P450 (CYP) isoforms and microsomal prostaglandin E2 synthase-1 (mPGES-1) .
Biochemical Pathways
The activation of TRPC6 leads to the inhibition of monoamine reuptake, affecting the biochemical pathways of these neurotransmitters . It also interferes with the prostaglandin E2 biosynthesis pathway by inhibiting mPGES-1 .
Pharmacokinetics
It is known to be soluble in dmso .
Result of Action
Hyperforin has various pharmacological effects. It exhibits antidepressant and anxiolytic properties . It also has anti-inflammatory, anticancer, and antiangiogenic effects . In chronic myelogenous leukemia (CML) cells, it disrupts the mitochondrial membrane potential, increases the release of cytochrome c, activates caspases 3, 8, and 9, and induces cleavage of poly(ADP)-ribose polymerase (PARP), resulting in G1 phase cell cycle arrest and apoptosis .
Action Environment
The stability of Hyperforin dicyclohexylammonium salt under typical cell culture conditions is limited. The presence of fetal calf serum (FCS) in the medium can stabilize it, while a lack of FCS leads to degradation and/or oxidation of the compound, possibly causing increased cytotoxicity .
Biochemische Analyse
Biochemical Properties
Hyperforin DCHA is an activator of the transient receptor canonical 6 (TRPC6) channels . It modulates calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels . It also inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . Furthermore, it can inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-lipoxygenase activating protein, and sirtuins .
Cellular Effects
Hyperforin DCHA has been shown to have various effects on cells. It modulates γδ T cells to secrete IL-17α, which plays a crucial role in immune responses . It also improves Imiquimod-induced psoriasis-like conditions in mice models . In addition, it has been found to inhibit the uptake of monoamine neurotransmitters such as serotonin, dopamine, noradrenaline, and GABA .
Molecular Mechanism
The molecular mechanism of Hyperforin DCHA involves its interaction with various biomolecules. It activates the transient receptor potential ion channel TRPC6, leading to an increase in intracellular sodium and calcium levels . This action is believed to inhibit the reuptake of monoamine neurotransmitters . Hyperforin DCHA also activates the pregnane X receptor (PXR), which regulates the transcription of CYP3A4, a member of the cytochrome P450 enzyme system .
Dosage Effects in Animal Models
In animal models, Hyperforin DCHA has shown to have dosage-dependent effects. For instance, it has been reported to inhibit carrageenan-induced mouse paw edema formation with an ED50 of 1 mg/kg
Metabolic Pathways
Hyperforin DCHA is involved in various metabolic pathways. It inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . It can also inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in prostaglandin biosynthesis .
Transport and Distribution
Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be transported across cell membranes through these channels.
Subcellular Localization
Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be localized in regions of the cell where these channels are present.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Hyperforin-DCHA beinhaltet die Extraktion von Hyperforin aus den Blüten und Knospen von Johanniskraut unter Verwendung der patentierten SuperFluids™ CXP-Technologie . Das extrahierte Hyperforin wird dann durch Bildung des Dicyclohexylammoniumsalzes gereinigt und stabilisiert . Das stabile Hyperforin-DCHA wurde gemäß dem Verfahren hergestellt, das im Patent PCT WO 99/41220 beschrieben ist .
Industrielle Produktionsverfahren
Die industrielle Produktion von Hyperforin-DCHA umfasst großtechnische Extraktions- und Reinigungsprozesse. Die Verwendung der SuperFluids™ CXP-Technologie ermöglicht eine effiziente Extraktion von Hyperforin, das dann in seine stabile Salzform, Hyperforin-DCHA, umgewandelt wird . Dieses Verfahren gewährleistet eine hohe Reinheit und Stabilität des Endprodukts, wodurch es für verschiedene Forschungs- und therapeutische Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hyperforin-DCHA unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind essentiell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer Stabilität und Bioaktivität.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in Reaktionen mit Hyperforin-DCHA verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel wie Methanol und Ethanol . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Hyperforin-DCHA entstehen, sind verschiedene Derivate mit verbesserter Bioaktivität und Stabilität . Diese Derivate werden häufig in weiteren Forschungsarbeiten eingesetzt, um ihre potenziellen therapeutischen Anwendungen zu untersuchen .
Vergleich Mit ähnlichen Verbindungen
Hyperforin-DCHA ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner Stabilität und verbesserten Bioaktivität einzigartig . Einige ähnliche Verbindungen sind:
Tetrahydrohyperforin: Ein Derivat von Hyperforin mit starken antiangiogenen Eigenschaften.
Octahydrohyperforin: Ein weiteres Derivat mit verstärkter antiangiogener Aktivität im Vergleich zu Hyperforin.
Adhyperforin: Eine Verbindung, die Hyperforin ähnelt und als Wiederaufnahmehemmer von Monoaminen wirkt.
Diese Verbindungen haben ähnliche therapeutische Eigenschaften, unterscheiden sich aber in ihrer Stabilität, Bioaktivität und ihren spezifischen Anwendungen .
Biologische Aktivität
Hyperforin, a major component of St. John's Wort, has garnered attention for its diverse biological activities, particularly when formulated as the dicyclohexylammonium salt (Hyp-DCHA). This stable form enhances the compound's therapeutic potential, exhibiting various pharmacological effects including antidepressant, anti-inflammatory, and anticancer activities. This article reviews the biological activity of Hyperforin DCHA, supported by research findings, case studies, and data tables.
Hyperforin DCHA is characterized by improved stability compared to its natural counterpart. The dicyclohexylammonium salt form allows for better handling and storage, making it suitable for in vitro and in vivo studies. Its chemical structure facilitates various interactions with biological targets, enhancing its bioavailability and efficacy.
Hyperforin DCHA operates through multiple mechanisms:
- Reuptake Inhibition : It inhibits the reuptake of monoamines such as serotonin, norepinephrine, and dopamine by activating the transient receptor potential cation channel TRPC6 .
- Protonophore Activity : Hyperforin acts as a protonophore, inducing cytosolic acidification that affects neurotransmitter uptake and ion channel conductance .
- CYP3A Induction : It activates the pregnane X receptor (PXR), which regulates cytochrome P450 enzymes, influencing drug metabolism .
Antidepressant Effects
Hyperforin DCHA has been extensively studied for its antidepressant properties. It demonstrates significant efficacy in enhancing mood and reducing anxiety through its action on neurotransmitter systems. Clinical studies have shown that doses leading to serum levels around 0.45 μmol/L are effective in inducing these effects .
Anticancer Properties
Research indicates that Hyperforin DCHA exhibits cytotoxic effects against various cancer cell lines. It triggers apoptosis in murine (C-26, B16-LU8) and human (HT-1080) tumor cells with varying sensitivity:
Cell Line | IC50 (μM) | Sensitivity Level |
---|---|---|
C-26 | 9 | High |
B16-LU8 | 3 | High |
HT-1080 | 27 | Moderate |
Additionally, it inhibits matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
Anti-inflammatory Effects
Hyperforin DCHA has shown promising anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as IL-6 in human blood at concentrations above 13 µM. This inhibition suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- In Vitro Stability Study : A study examined the stability of Hyperforin DCHA under cell culture conditions. Results indicated that while it remained stable in fetal calf serum (FCS) containing media, it degraded rapidly in FCS-free conditions, leading to increased cytotoxicity .
- Hepatic CYP3A Induction : In a mouse model, Hyperforin DCHA was found to significantly enhance hepatic CYP3A activity after administration, indicating its role in drug metabolism modulation .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNMVCMFQAPDM-DNSWOBEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677360 | |
Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238074-03-8 | |
Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyperforine dicyclohexylamine salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.